Cas no 1803582-59-3 (3-bromo-4-methyl-2-nitroaniline)

3-Bromo-4-methyl-2-nitroaniline is a halogenated nitroaniline derivative with a molecular formula of C₇H₇BrN₂O₂. This compound features a bromo substituent at the 3-position, a methyl group at the 4-position, and a nitro group at the 2-position relative to the aniline nitrogen. Its well-defined structure makes it a valuable intermediate in organic synthesis, particularly in the preparation of dyes, pharmaceuticals, and agrochemicals. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups enhances its reactivity in electrophilic and nucleophilic substitution reactions. High purity and stability under standard conditions ensure consistent performance in research and industrial applications. Proper handling is advised due to potential sensitivity to light and heat.
3-bromo-4-methyl-2-nitroaniline structure
1803582-59-3 structure
Product Name:3-bromo-4-methyl-2-nitroaniline
CAS No:1803582-59-3
MF:
MW:
CID:4616090
PubChem ID:91647466
Update Time:2025-06-08

3-bromo-4-methyl-2-nitroaniline Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-4-methyl-2-nitroaniline
    • 3-bromo-4-methyl-2-nitroaniline

3-bromo-4-methyl-2-nitroaniline Pricemore >>

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TRC
B815310-10mg
3-Bromo-4-methyl-2-nitroaniline
1803582-59-3
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$ 70.00 2022-06-06
TRC
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$ 250.00 2022-06-06
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Additional information on 3-bromo-4-methyl-2-nitroaniline

Professional Introduction to 3-bromo-4-methyl-2-nitroaniline (CAS No. 1803582-59-3)

3-bromo-4-methyl-2-nitroaniline, identified by its CAS number 1803582-59-3, is a significant compound in the realm of organic chemistry and pharmaceutical research. This aromatic amine derivative has garnered considerable attention due to its versatile structural framework and potential applications in medicinal chemistry. The presence of both bromine and nitro substituents makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

The compound's molecular structure, featuring a benzene ring substituted with a bromine atom at the 3-position, a methyl group at the 4-position, and a nitro group at the 2-position, endows it with unique reactivity. These functional groups facilitate various chemical transformations, making 3-bromo-4-methyl-2-nitroaniline a crucial building block for synthesizing pharmacologically active ingredients. In recent years, researchers have been exploring its utility in the design of small-molecule drugs targeting various diseases.

One of the most compelling aspects of 3-bromo-4-methyl-2-nitroaniline is its role in the development of anticancer agents. The nitro group, in particular, can be reduced to an amine, which can then be further functionalized to create bioactive molecules. For instance, studies have demonstrated that derivatives of this compound exhibit inhibitory effects on certain kinases and other enzymes involved in cancer cell proliferation. These findings have prompted further investigation into its potential as a lead compound for drug discovery.

In addition to its applications in oncology, 3-bromo-4-methyl-2-nitroaniline has shown promise in the treatment of infectious diseases. Researchers have reported that modifications of this scaffold can yield compounds with antimicrobial properties. The bromine atom provides a site for further functionalization, allowing chemists to introduce groups that enhance binding affinity to bacterial or viral targets. This adaptability makes it an attractive candidate for developing new antibiotics and antivirals.

The synthesis of 3-bromo-4-methyl-2-nitroaniline typically involves nitration and bromination reactions on an appropriately substituted benzene ring. The exact procedure may vary depending on the desired purity and scale of production. However, modern synthetic methodologies emphasize efficiency and sustainability, with efforts focused on minimizing waste and reducing hazardous byproducts. Advances in green chemistry have led to the development of milder conditions and more environmentally friendly reagents, enhancing the overall viability of producing this compound.

The pharmacological profile of 3-bromo-4-methyl-2-nitroaniline is further illuminated by its interaction with biological targets. Computational modeling and experimental studies have provided insights into how this molecule binds to proteins and enzymes. Understanding these interactions is crucial for optimizing its pharmacokinetic properties, such as solubility, bioavailability, and metabolic stability. These factors are critical for determining whether a compound can progress from preclinical testing to clinical use.

In recent years, there has been growing interest in exploring the role of halogenated aromatic compounds like 3-bromo-4-methyl-2-nitroaniline in medicinal chemistry. Halogens are known to modulate the electronic properties of aromatic rings, influencing reactivity and binding affinity. By strategically incorporating bromine into a molecular framework, chemists can fine-tune the properties of their synthetic targets. This has led to the discovery of several novel drugs that incorporate halogenated intermediates.

The regulatory landscape for compounds such as 3-bromo-4-methyl-2-nitroaniline is also evolving. As synthetic methods become more sophisticated and efficient, regulatory agencies are adapting their guidelines to ensure safety and efficacy. Manufacturers must navigate these regulations carefully to bring new drugs to market while maintaining high standards of quality control.

The future prospects for 3-bromo-4-methyl-2-nitroaniline are promising, with ongoing research uncovering new applications and synthetic pathways. Collaborative efforts between academia and industry are likely to drive innovation in this field, leading to more effective treatments for a wide range of diseases. As our understanding of molecular interactions grows, so too does the potential for this versatile compound to make significant contributions to human health.

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